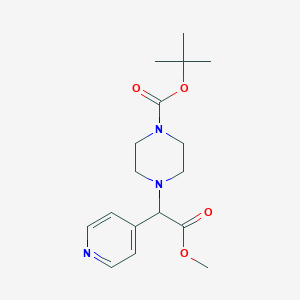

Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate

Description

Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate is a synthetic intermediate characterized by a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a 4-pyridyl substituent, and a methyl ester functional group. This structure is strategically designed for applications in medicinal chemistry, particularly as a precursor in the synthesis of bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxo-1-pyridin-4-ylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-11-9-19(10-12-20)14(15(21)23-4)13-5-7-18-8-6-13/h5-8,14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYJTGTWULZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atoms in the piperazine ring. This is usually done using di-tert-butyl dicarbonate in the presence of a base.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Key Reaction Pathways

The compound’s reactivity is governed by three functional groups:

-

Boc-protected piperazine : Enables deprotection for secondary amine generation.

-

Methyl ester : Hydrolyzable to carboxylic acid or used in coupling reactions.

-

Pyridyl group : Participates in hydrogen bonding or coordination chemistry.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free piperazine amine.

Example Reaction :

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in DCM (1:1) | Free piperazine derivative | 95% |

Mechanism :

Acid-mediated cleavage of the Boc group generates a protonated intermediate, releasing CO₂ and tert-butanol.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form a carboxylic acid, enabling further functionalization.

Example Reaction :

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | LiOH in THF/H₂O | 2-(4-Boc-piperazino)-2-(4-pyridyl)acetic acid | 88% |

Applications :

The carboxylic acid serves as a precursor for amide bond formation (e.g., coupling with amines via EDC/HOBt).

Piperazine Functionalization

The deprotected piperazine undergoes alkylation or acylation reactions.

Alkylation

Example : Reaction with 1,2-dibromoethane under basic conditions:

| Reagent | Condition | Product | Yield | Source |

|---|---|---|---|---|

| 1,2-Dibromoethane, DIPEA | DCM, 30°C, 72h | Ethylene-bridged piperazine | 36% |

Mechanism :

Nucleophilic substitution at the brominated carbon.

Acylation

Example : Reaction with acetyl chloride:

| Reagent | Condition | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, TEA | DCM, 0°C to RT | N-Acetylpiperazine derivative | 78% |

Coupling Reactions

The pyridyl group participates in metal-catalyzed cross-couplings.

Example : Suzuki-Miyaura coupling with aryl boronic acids:

| Catalyst | Condition | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl-substituted derivative | 67% |

Limitations :

Steric hindrance from the Boc group may reduce coupling efficiency.

Reductive Amination

The free piperazine reacts with aldehydes/ketones to form secondary amines.

Example : Reaction with benzaldehyde:

| Reagent | Condition | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH | RT, 12h | N-Benzylpiperazine derivative | 62% |

Stability and Handling

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a Boc (tert-butyloxycarbonyl) group and a pyridine moiety. The synthesis typically involves the following steps:

- Formation of the Piperazine Derivative : The Boc-protected piperazine is synthesized through standard methods involving piperazine and Boc anhydride.

- Pyridine Substitution : The introduction of the pyridine group is achieved via nucleophilic substitution reactions, which can be optimized for yield and selectivity.

- Final Esterification : The methyl ester is formed through esterification reactions with methyl acetate or similar reagents.

Biological Activities

Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate exhibits several notable biological activities, making it a candidate for further investigation in therapeutic contexts:

- Antiviral Properties : Research indicates that compounds with similar structural motifs can inhibit viral replication, particularly against mosquito-borne viruses like Zika and dengue . This suggests potential applications in antiviral drug development.

- G-Protein Coupled Receptor Agonism : The compound has been studied for its interaction with G-protein coupled receptors (GPCRs), particularly GPR88, which is implicated in psychiatric disorders . Its ability to modulate receptor activity positions it as a candidate for treating neurodegenerative diseases.

- Tranquilizing Effects : Related compounds have demonstrated tranquilizing and anti-emetic properties, indicating that this compound may have similar effects, potentially useful in managing anxiety and nausea .

Case Study 1: Antiviral Activity Against Zika Virus

In a study investigating inhibitors of the Zika virus, derivatives of piperazine were synthesized and screened for antiviral activity. This compound showed significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against Zika virus infections .

Case Study 2: GPR88 Agonism

A medicinal chemistry campaign focused on the development of GPR88 agonists led to the identification of several compounds with enhanced potency compared to existing drugs. This compound was included in structure-activity relationship studies, where it demonstrated promising agonistic activity at GPR88, indicating potential applications in treating mood disorders .

Case Study 3: Tranquilizing Properties

Research into the tranquilizing effects of piperazine derivatives revealed that compounds structurally related to this compound exhibited reduced side effects compared to traditional tranquilizers. Animal studies indicated effective anxiety reduction without significant adverse effects, supporting further investigation into its use as a safer alternative for anxiety management .

Mechanism of Action

The mechanism of action of Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active piperazine moiety, which can then engage in further chemical or biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Substituents

Piperazine derivatives are ubiquitous in drug discovery due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Key analogues include:

2-(4-Benzhydrylpiperazino)ethyl acetoacetate

- Substituents : A bulky benzhydryl (diphenylmethyl) group replaces the Boc group, and an acetoacetate ester substitutes the methyl ester.

- The acetoacetate ester may exhibit slower hydrolysis rates than the methyl ester, altering metabolic stability and prodrug activation kinetics .

Piperazino-Pyrimidinone Derivatives

- Examples: Compounds such as 7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one and 7-[4-(2-hydroxyethyl)piperazin-1-yl] analogues (from ).

- Key Differences: Replacement of the pyridyl group with pyrimidinone introduces a hydrogen-bond-accepting carbonyl, altering target-binding specificity (e.g., kinase inhibition vs. receptor antagonism). Substituents like hydroxyethyl on piperazine improve solubility but may reduce blood-brain barrier penetration compared to Boc .

Functional Group Variations

Ester Functional Groups

| Compound | Ester Group | Hydrolysis Rate | Metabolic Impact |

|---|---|---|---|

| Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate | Methyl ester | Fast | Rapid prodrug activation |

| 2-(4-Benzhydrylpiperazino)ethyl acetoacetate | Acetoacetate ester | Moderate | Extended release potential |

The methyl ester in the target compound enables quicker enzymatic cleavage, favoring applications requiring rapid bioavailability, whereas bulkier esters (e.g., acetoacetate) may prolong circulation time .

Piperazine Protecting Groups

| Compound | Piperazine Substituent | Lipophilicity (LogP)* | Synthetic Utility |

|---|---|---|---|

| This compound | Boc | Moderate (~2.5) | Easy deprotection for further functionalization |

| 7-(4-Methylpiperazin-1-yl)pyrimidinone | Methyl | Low (~1.8) | Direct incorporation into final drug candidates |

| 2-(4-Benzhydrylpiperazino)ethyl acetoacetate | Benzhydryl | High (~4.2) | Limited due to steric hindrance |

*Estimated using fragment-based methods.

The Boc group balances solubility and synthetic flexibility, whereas benzhydryl derivatives prioritize lipophilicity for CNS-targeting compounds .

Pharmacological Implications

- Target Specificity: The pyridyl group in the target compound may engage in π-π interactions with aromatic residues in kinases (e.g., EGFR or ALK inhibitors), while pyrimidinone analogues () could target enzymes like phosphodiesterases .

- Metabolic Stability : Methyl esters are prone to esterase-mediated hydrolysis, making them suitable for short-acting agents. In contrast, acetoacetate esters () might be optimized for sustained-release formulations .

Biological Activity

Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring protected by a Boc (tert-butyloxycarbonyl) group, linked to a pyridine moiety. Its molecular formula is with a molecular weight of 335.40 g/mol. The structural attributes are crucial for its interaction with biological targets.

Pharmacological Activities

-

Dopamine Receptor Interaction :

- Compounds similar to this compound have shown activity as dopamine receptor agonists. For example, certain derivatives displayed dual agonism on D2 and 5-HT1A receptors, which are implicated in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease .

- The EC50 values for related compounds indicate potent receptor activation, with values ranging from nanomolar to low micromolar concentrations, suggesting strong biological activity .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Piperazine Modifications : Alterations in the Boc group or the piperazine nitrogen can affect receptor affinity and selectivity.

- Pyridine Substituents : Variations in the pyridine ring, such as introducing electron-withdrawing or electron-donating groups, can enhance or diminish biological activity. For instance, compounds with halogen substitutions generally exhibit improved receptor binding compared to their non-substituted counterparts .

Case Studies

- Neuropharmacology :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for introducing the Boc-protected piperazine moiety in Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate?

- The Boc-protected piperazine group is typically introduced via nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 2-(4-Boc-piperazinyl)-2-phenylacetic acid) utilize coupling between Boc-piperazine and aryl acetic acid derivatives under reflux conditions in polar aprotic solvents like DMF or THF. The Boc group prevents undesired side reactions at the piperazine nitrogen during synthesis .

Q. How is the structure of this compound confirmed post-synthesis?

- Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Distinct peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridyl aromatic protons (δ ~8.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., 320.38 g/mol for a related compound) .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) .

Q. What role does the Boc group play in the stability and reactivity of this compound?

- The Boc group protects the piperazine nitrogen from unwanted reactions (e.g., alkylation or oxidation) during synthesis. It can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to generate a free amine for downstream functionalization, such as coupling with carboxylic acids or forming metal complexes .

Advanced Research Questions

Q. How does the Boc-protected piperazine influence reactivity in subsequent cross-coupling or metal coordination reactions?

- The Boc group sterically shields the piperazine nitrogen, limiting its participation in coordination chemistry. However, after deprotection, the free amine can act as a ligand for transition metals (e.g., Co(II) or Pd(II)), as seen in analogous hydrazone-based complexes . The pyridyl group may also participate in π-π stacking or hydrogen bonding, influencing supramolecular assembly .

Q. What challenges arise in achieving regioselective functionalization of the pyridyl ring in this compound?

- The electron-deficient 4-pyridyl ring directs electrophilic substitution to the meta position. However, regioselectivity can be modulated using directing groups (e.g., boronic acids in Suzuki-Miyaura coupling) or transition-metal catalysts (e.g., Pd-mediated C–H activation). Evidence from triazole-thiol derivatives highlights the use of basic media to control reaction pathways .

Q. How can researchers troubleshoot low yields during the esterification or Boc-deprotection steps?

- Esterification : Optimize reaction conditions (e.g., use of DCC/DMAP as coupling agents) and ensure anhydrous solvents to prevent hydrolysis.

- Boc Deprotection : Confirm acidic conditions (e.g., TFA) are maintained for >2 hours, and monitor reaction progress via TLC or LC-MS. Impurities from incomplete deprotection (e.g., tert-butyl carbamate byproducts) can be removed via column chromatography .

Q. What analytical methods are critical for identifying and quantifying impurities in this compound?

- HPLC-MS : Resolves and quantifies impurities like de-Boc derivatives or ester hydrolysis products.

- ¹H NMR : Detects residual solvents (e.g., DMF) or unreacted starting materials.

- Elemental Analysis : Validates purity (>97% for research-grade material) .

Q. How does the electronic nature of the 4-pyridyl group impact the compound’s application in medicinal chemistry?

- The 4-pyridyl group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites). Analogous compounds with pyridyl moieties have been investigated for CNS disorders, leveraging their ability to cross the blood-brain barrier .

Methodological Considerations

- Synthetic Optimization : Use Schlenk techniques for air-sensitive reactions involving metal catalysts.

- Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar byproducts .

- Safety : Handle under inert atmosphere (N₂/Ar) due to the compound’s sensitivity to moisture and heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.